molecular formula C8H10N4 B2705444 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine CAS No. 900641-16-9

1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine

Cat. No. B2705444
CAS RN: 900641-16-9
M. Wt: 162.196
InChI Key: FQWYAIRHWCMQNP-UHFFFAOYSA-N
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Description

1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine is a chemical compound with the IUPAC name 1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine . It has a molecular weight of 162.19 .


Synthesis Analysis

A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine include a molecular weight of 162.19 . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Safety and Hazards

The safety and hazards of 1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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